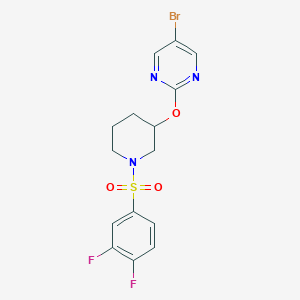

5-Bromo-2-((1-((3,4-difluorophenyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine

Description

Properties

IUPAC Name |

5-bromo-2-[1-(3,4-difluorophenyl)sulfonylpiperidin-3-yl]oxypyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14BrF2N3O3S/c16-10-7-19-15(20-8-10)24-11-2-1-5-21(9-11)25(22,23)12-3-4-13(17)14(18)6-12/h3-4,6-8,11H,1-2,5,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKLONEJGBDCQJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)S(=O)(=O)C2=CC(=C(C=C2)F)F)OC3=NC=C(C=N3)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14BrF2N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-((1-((3,4-difluorophenyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine typically involves multiple steps, starting with the preparation of the pyrimidine core The bromination of the pyrimidine ring can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditionsThe difluorophenyl group can be attached through palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-((1-((3,4-difluorophenyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

Substitution: Nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups at the bromine position.

Scientific Research Applications

5-Bromo-2-((1-((3,4-difluorophenyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound in various biological assays.

Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes or receptors.

Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 5-Bromo-2-((1-((3,4-difluorophenyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their distinguishing features:

Key Differences in Substituents and Properties

Sulfonyl vs. Trifluoromethyl Groups :

- The target compound’s 3,4-difluorophenylsulfonyl group enhances hydrogen-bonding capacity and polarity compared to the trifluoromethyl group in CAS 1487136-75-3. The sulfonyl group may improve solubility in aqueous environments, whereas the CF₃ group increases lipophilicity .

Bromine Substitution :

- All analogs retain the 5-bromo-pyrimidine core, critical for halogen-bonding interactions. However, the absence of bromine in compounds like 2-(Piperidin-4-yloxy)pyrimidine reduces molecular weight and may diminish target affinity .

Biological Activity

5-Bromo-2-((1-((3,4-difluorophenyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine is a complex organic compound that has garnered attention for its potential biological activities. This compound features a bromine atom, a difluorophenyl group, a sulfonyl group, and a piperidinyl group attached to a pyrimidine ring. The unique structural characteristics of this compound suggest various applications in medicinal chemistry, particularly as an enzyme inhibitor and in other therapeutic roles.

The synthesis of this compound involves several key steps:

- Bromination of the Pyrimidine Ring : Typically achieved using bromine or N-bromosuccinimide (NBS).

- Attachment of the Difluorophenyl Group : This can be accomplished through palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling.

- Formation of the Sulfonamide Linkage : The sulfonyl group is introduced to enhance biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The binding affinity to these targets can inhibit their activity, leading to various pharmacological effects. For instance, compounds with similar structures have shown efficacy as acetylcholinesterase inhibitors and in antibacterial applications .

Antibacterial Activity

Research indicates that derivatives of compounds with similar structures exhibit significant antibacterial properties. In studies involving various bacterial strains such as Salmonella typhi and Bacillus subtilis, moderate to strong antibacterial activity was observed. The IC50 values for these compounds suggest effective inhibition of bacterial growth .

Enzyme Inhibition

This compound has been evaluated for its potential as an enzyme inhibitor. Specifically, it has shown promise as an acetylcholinesterase (AChE) inhibitor and urease inhibitor. The inhibition of AChE is particularly relevant in the context of neurodegenerative diseases like Alzheimer's .

Case Studies

In one case study, researchers synthesized a series of piperidine derivatives that included the sulfonamide functionality. These compounds were tested for their binding interactions with bovine serum albumin (BSA), which is crucial for understanding their pharmacokinetic properties. The results indicated strong binding affinity, suggesting that these compounds could have significant therapeutic potential in drug design .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 5-Bromo-2-((1-((3,4-difluorophenyl)sulfonyl)piperidin-3-yl)oxy)benzene | Bromine and sulfonamide groups | Moderate antibacterial activity |

| 5-Bromo-2-((1-(3,4-difluorophenyl)sulfonyl)piperidin-3-yl)thiophene | Sulfur atom in place of nitrogen | Anticancer properties reported |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.